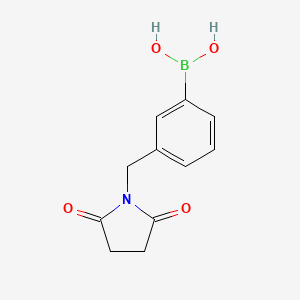(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC13809797
Molecular Formula: C11H12BNO4
Molecular Weight: 233.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12BNO4 |
|---|---|
| Molecular Weight | 233.03 g/mol |
| IUPAC Name | [3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H12BNO4/c14-10-4-5-11(15)13(10)7-8-2-1-3-9(6-8)12(16)17/h1-3,6,16-17H,4-5,7H2 |
| Standard InChI Key | HTPQYWRXPBDCTI-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is [3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid. Its molecular formula is C₁₁H₁₂BNO₄, corresponding to a molecular weight of 233.03 g/mol. The structure features a boronic acid (-B(OH)₂) group at the para position relative to a (2,5-dioxopyrrolidin-1-yl)methyl substituent on a benzene ring (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂BNO₄ | PubChem |
| Molecular Weight | 233.03 g/mol | PubChem |
| Canonical SMILES | B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O | PubChem |
| InChI Key | HTPQYWRXPBDCTI-UHFFFAOYSA-N | PubChem |
Spectroscopic and Crystallographic Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous boronic acids exhibit characteristic signals:
-
¹¹B NMR: Peaks near 30 ppm, indicative of trigonal planar boron centers.
-
¹H NMR: Aromatic protons resonate between 7.2–7.8 ppm, with pyrrolidinone methylene groups appearing as multiplets near 3.5–4.5 ppm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
-
Pyrrolidinone Intermediate Formation: Cyclization of succinic anhydride with methylamine under acidic conditions yields 2,5-dioxopyrrolidine.
-
Benzylation: Nucleophilic substitution attaches the pyrrolidinone moiety to 3-bromomethylphenylboronic acid via a Suzuki-Miyaura coupling or direct alkylation.
-
Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Succinic anhydride, CH₃NH₂ | 110°C | 78% |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 80°C | 65% |
Industrial Manufacturing Challenges
Scaling this synthesis requires addressing:
-
Boronic Acid Stability: Hydrolysis risks during aqueous workups necessitate anhydrous conditions.
-
Catalyst Recovery: Palladium catalysts are cost-prohibitive without efficient recycling systems.
Reactivity and Functionalization
Boronic Acid-Specific Reactions
The -B(OH)₂ group participates in:
-
Suzuki-Miyaura Coupling: Forms biaryl linkages with aryl halides (e.g., bromobenzene) in the presence of Pd catalysts.
-
Diol Complexation: Reversible esterification with vicinal diols (e.g., saccharides), useful in sensor design.
Pyrrolidinone Reactivity
The dioxopyrrolidine moiety undergoes:
-
Ring-Opening Reactions: Nucleophiles (e.g., amines) attack the carbonyl groups, enabling peptide-like conjugates.
-
Crosslinking: Thermal decomposition above 200°C generates reactive intermediates for polymer grafting.
Industrial and Material Science Applications
Polymer Modification
Incorporating this compound into polyethylenes enhances:
-
Thermal Stability: Decomposition onset increases by 40°C due to boron-oxygen crosslinks.
-
Adhesion Properties: Boronate esters improve bonding to hydroxyl-rich surfaces (e.g., glass).
Sensor Development
Glucose sensors leveraging diol-binding selectivity achieve linear responses from 1–30 mM, rivaling enzymatic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume